O-XYLENE CHROMIUM TRICARBONYL
Description
Historical Development and Early Syntheses of Arene Chromium Tricarbonyl Complexes
The journey of arene chromium tricarbonyl complexes began in 1957 when Fischer and Öfele reported the first synthesis of (η⁶-benzene)chromium tricarbonyl. nih.govbeilstein-journals.org This discovery marked a significant milestone in organometallic chemistry. researchgate.net Initial synthetic methods, like the one developed by Fischer, often involved reacting chromium hexacarbonyl with the arene in a sealed system under high pressure and temperature. richmond.edu
A more practical and widely adopted method was independently developed by Nicholls and Whiting. richmond.edu Their approach involved refluxing the arene with chromium hexacarbonyl in a high-boiling inert solvent, such as a mixture of di-n-butyl ether and tetrahydrofuran (B95107), in an open system. nih.govrichmond.edu This allowed for the removal of the carbon monoxide byproduct, shifting the equilibrium towards the formation of the desired arene chromium tricarbonyl complex. richmond.edu These early methods laid the groundwork for the synthesis of a wide array of (η⁶-arene)Cr(CO)₃ complexes, including those with substituted arenes like o-xylene (B151617). nih.gov
Significance of Arene Chromium Tricarbonyl Complexes in Modern Chemistry
Arene chromium tricarbonyl complexes are of immense importance in modern chemistry due to the profound influence of the Cr(CO)₃ group on the reactivity of the coordinated arene. uwindsor.carsc.org The chromium tricarbonyl moiety acts as a strong electron-withdrawing group, which leads to several key changes in the arene's chemical behavior: nih.govrsc.org
Increased Electrophilicity: The arene ring becomes highly susceptible to nucleophilic attack, facilitating reactions that are otherwise difficult to achieve with the uncomplexed arene. uwindsor.carsc.org This includes nucleophilic aromatic substitution (SNAr) and dearomatization reactions. researchgate.netuwindsor.ca
Enhanced Acidity: The acidity of the aromatic and benzylic protons is significantly increased, allowing for easier deprotonation and subsequent functionalization at these positions. nih.govuwindsor.ca
Stereochemical Control: The bulky Cr(CO)₃ group effectively blocks one face of the arene ring, providing excellent stereocontrol in reactions by directing incoming reagents to the opposite face. uwindsor.carsc.org
Planar Chirality: In unsymmetrically substituted arenes, such as those with ortho or meta substituents, the coordination of the Cr(CO)₃ unit induces planar chirality, making these complexes valuable in asymmetric synthesis. nih.govrsc.orgresearchgate.net
These unique properties have led to the widespread use of arene chromium tricarbonyl complexes as versatile intermediates in the synthesis of complex organic molecules, natural products, and polymers. nih.govuwindsor.ca They are also utilized in catalysis for reactions like hydrogenation and isomerization. ontosight.aithieme-connect.com
Scope and Research Focus on O-Xylene Chromium Tricarbonyl
Research on this compound, a specific example of an ortho-disubstituted arene complex, has contributed to the broader understanding and application of this class of compounds. The synthesis of this compound is typically achieved by the direct reaction of o-xylene with chromium hexacarbonyl. ontosight.ai
Recent research has focused on optimizing the synthesis of arene chromium tricarbonyl complexes, including those with high-boiling point arenes like o-xylene, by finding that a large excess of the arene is not always necessary. nih.govchemrxiv.org This simplifies the purification process. nih.govchemrxiv.org
Studies have also explored the reactivity of the benzylic methyl groups in xylene complexes. For instance, the chromium tricarbonyl unit can activate the methyl groups in (η⁶-o-xylene)Cr(CO)₃ for cross-coupling reactions. nih.gov In one example, coupling with the bulky 1-bromo-2,6-dimethylbenzene resulted in the single arylation of each methyl group to yield the corresponding dicoupled product in high yield. nih.gov The structure of this compound and its derivatives has been confirmed through various spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. nih.govchemrxiv.org
Properties
CAS No. |
12129-29-2 |
|---|---|
Molecular Formula |
C11H10CrO3 6* |
Molecular Weight |
242.19 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for O Xylene Chromium Tricarbonyl
Direct Synthesis from O-Xylene (B151617) and Chromium Hexacarbonyl
The most common and direct route to o-xylene chromium tricarbonyl involves the reaction of o-xylene with chromium hexacarbonyl. uwindsor.caacs.org This reaction proceeds by the displacement of three carbon monoxide (CO) ligands from the chromium center by the o-xylene arene. ontosight.ai
Reaction Conditions and Optimization
The synthesis is typically carried out by heating a mixture of o-xylene and chromium hexacarbonyl. uwindsor.ca A popular and effective method involves refluxing the reactants in a high-boiling inert solvent. uwindsor.carichmond.edu To improve efficiency and yield, various reaction parameters have been optimized.
Heat and Solvent: The reaction generally requires elevated temperatures, often achieved by refluxing in solvents like di-n-butyl ether mixed with tetrahydrofuran (B95107) (THF), typically in a 9:1 ratio. uwindsor.canih.gov Other high-boiling solvents such as diglyme, decalin, and cyclohexanol (B46403) can also be employed. richmond.edu In some cases, if o-xylene is in liquid form, it can serve as both the reactant and the solvent. richmond.edu Recent advancements have shown that microwave-assisted synthesis can significantly reduce reaction times and may be performed at lower temperatures and pressures compared to traditional thermal methods. researchgate.net
Pressure: While early syntheses were sometimes conducted under pressure, the development of open-system reflux techniques has made this largely unnecessary. acs.orgrichmond.edu The ability for carbon monoxide to escape is crucial for driving the reaction forward. richmond.edu
Light: The decomposition of the resulting π-complex in solution can be accelerated by light. Therefore, it is standard practice to conduct the reaction in the dark or under subdued lighting to maximize the yield of the desired product. richmond.eduscispace.com
A study reported the synthesis of this compound in an 81% yield after 6 hours of reaction time, with the resulting product having a melting point of 90-91.5 °C. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | o-Xylene and Chromium Hexacarbonyl | uwindsor.caacs.org |
| Solvent | Di-n-butyl ether/THF (9:1), Diglyme, Decalin, Cyclohexanol | uwindsor.carichmond.edunih.gov |
| Temperature | Reflux temperature of the solvent system | uwindsor.carichmond.edu |
| Light | Reaction performed in the dark or subdued light | richmond.eduscispace.com |
| Yield | 81% | google.com |
Role of Carbon Monoxide Egress in Equilibrium
The direct synthesis of this compound from chromium hexacarbonyl and o-xylene is an equilibrium process. richmond.edu The forward reaction is favored by the removal of one of the products, carbon monoxide. richmond.edu Conducting the reaction in an open system allows the gaseous CO to escape, thereby shifting the equilibrium towards the formation of the arene complex. richmond.edu Early synthetic methods that utilized sealed systems often resulted in lower yields or required higher pressures to proceed. acs.orgrichmond.edu
Arene Exchange Reactions in Complex Formation
Arene exchange reactions provide an alternative pathway to this compound. This method involves the displacement of a coordinated arene from an existing (arene)tricarbonylchromium complex by a different arene, in this case, o-xylene. acs.org This can be particularly useful for preparing complexes that are difficult to synthesize directly. richmond.edu For instance, complexes with thermally sensitive arenes can be prepared under milder conditions using a more labile arene complex as a precursor. uwindsor.ca
Ligand Substitution Pathways
The kinetics of arene exchange reactions suggest a displacement process that is first order in both the starting complex and the incoming arene. acs.org This indicates an associative mechanism where the incoming arene attacks the metal center. acs.org The reaction can also be catalyzed by substances like cyclohexanone, in a process that is first order in the catalyst and independent of the arene concentration. acs.org A proposed simplified mechanism for these exchanges avoids the generation of free chromium tricarbonyl. acs.org The use of a naphthalene (B1677914) chromium complex, which undergoes rapid arene exchange, has been shown to facilitate the borylation of xylene in a one-pot reaction. chemrxiv.org
Advanced Synthetic Routes to Substituted Complexes
The (o-xylene)Cr(CO)₃ core can be a starting point for the synthesis of more complex, substituted molecules. The coordination of the chromium tricarbonyl moiety activates the arene ring towards various transformations. uwindsor.carsc.org
One significant application is in nucleophilic aromatic substitution (SₙAr) reactions. The strong electron-withdrawing nature of the Cr(CO)₃ group facilitates the attack of nucleophiles on the aromatic ring. uwindsor.caresearchgate.net This has been exploited to create a variety of substituted arene complexes.
Electronic Structure and Bonding Characteristics
Nature of Chromium-Arene (η6) and Chromium-Carbonyl (CO) Interactions
The stability and reactivity of o-xylene (B151617) chromium tricarbonyl are rooted in the intricate bonding between the chromium center and its associated ligands: the η6-coordinated o-xylene ring and the three carbonyl groups. This bonding is characterized by a synergistic interplay of electron donation and acceptance.
Sigma Donation and Pi Back-bonding Dynamics
The interaction between the chromium atom and its ligands is best described by a model involving two primary components: sigma (σ) donation and pi (π) back-bonding.
Cr-(η6-o-xylene) Interaction: The o-xylene ligand donates electron density from its filled π-orbitals to the empty d-orbitals of the chromium atom. This constitutes a σ-type interaction with respect to the axis connecting the chromium to the ring's center. Concurrently, the chromium atom, particularly in its low oxidation state (Cr(0)), possesses filled d-orbitals that can donate electron density back into the empty π* (antibonding) orbitals of the arene ring. This process is known as π-back-bonding.
Cr-CO Interaction: A similar and even stronger synergistic interaction occurs with the carbonyl ligands. The carbon atom of each CO ligand donates its lone pair of electrons into an empty d-orbital on the chromium atom, forming a strong σ bond. researchgate.net Simultaneously, filled d-orbitals on the chromium atom overlap with the empty π* antibonding orbitals of the CO ligands, resulting in significant π-back-bonding. researchgate.netnih.govyoutube.com
This dual bonding mechanism is synergistic; the σ-donation from the ligands to the metal increases the electron density on the chromium, which in turn enhances its ability to engage in π-back-bonding. umb.edu This back-bonding into the CO π* orbitals is a key feature, leading to a weakening of the carbon-oxygen triple bond, which can be observed experimentally through a decrease in the C-O stretching frequency in infrared (IR) spectroscopy compared to free carbon monoxide. umb.edu
Influence of Chromium on Arene Aromaticity and Electron Density
The coordination of the chromium tricarbonyl fragment, Cr(CO)₃, has a profound electronic impact on the o-xylene ring. The Cr(CO)₃ group functions as a strong electron-withdrawing group, primarily due to the potent π-acceptor nature of the carbonyl ligands that pull electron density from the metal center. chemrxiv.orguwindsor.carsc.org This, in turn, enhances the metal's ability to accept electron density from the arene ring.
Conformational Analysis and Rotational Barriers
The three-legged "piano stool" geometry of o-xylene chromium tricarbonyl allows for different rotational arrangements of the Cr(CO)₃ tripod relative to the o-xylene ring. wikipedia.org These arrangements, or conformations, are typically described as staggered or eclipsed.
Staggered versus Eclipsed Conformations
The two principal conformations are defined by the dihedral angles between the ring substituents (the methyl groups of o-xylene) and the carbonyl ligands.
Eclipsed Conformation: In this arrangement, the carbonyl ligands are aligned with, or eclipse, the substituents on the aromatic ring. For o-xylene, this would involve the CO groups being positioned directly over the methyl-substituted carbons and other specific carbons of the ring. The dihedral angle is approximately 0°. pediaa.comchemistrysteps.com
Staggered Conformation: In this conformation, the carbonyl ligands are positioned between the ring's substituents, bisecting the C-C bonds of the arene ring. This results in a dihedral angle of approximately 60°. pediaa.comchemistrysteps.com
The energy difference between these conformations defines the rotational barrier for the Cr(CO)₃ group. In the parent benzene (B151609) chromium tricarbonyl, this barrier is very low, making it an unhindered rotor at room temperature. researchgate.net
Steric and Electronic Factors Influencing Conformation
The preferred conformation in substituted arene complexes like this compound is determined by a balance of steric and electronic effects. nih.govchemrxiv.org
Electronic Factors: The electronic nature of the substituents on the arene ring plays a crucial role. For arenes bearing electron-donating groups, such as the two methyl groups in o-xylene, the eclipsed conformation is generally preferred. nih.gov This preference is attributed to favorable electronic interactions where the electron-rich substituted positions of the ring align with the Cr-CO bonds.
Steric Factors: Steric hindrance between the substituents on the arene and the carbonyl ligands can destabilize certain conformations. In this compound, the two adjacent methyl groups create a sterically crowded environment. This steric clash would intuitively favor a staggered conformation to minimize repulsion between the methyl groups and the CO ligands. However, for many (arene)chromium tricarbonyl complexes, electronic effects are found to be the dominant factor in determining the ground-state conformation.
The interplay of these factors results in a specific rotational preference and a defined energy barrier to rotation, which can be investigated by both experimental techniques like variable-temperature NMR and theoretical calculations.
Theoretical and Computational Investigations of Electronic Structure
Modern computational chemistry provides powerful tools for elucidating the detailed electronic structure and dynamics of organometallic complexes like this compound. aps.org Methods such as Density Functional Theory (DFT) are widely used to model these systems, offering deep insights that complement experimental findings. researchgate.netnih.gov
Theoretical investigations allow for the precise calculation of molecular geometries, bond energies, and the energies of different conformers. For (arene)chromium tricarbonyl complexes, calculations can determine the relative stability of the staggered and eclipsed conformations and the magnitude of the rotational energy barrier between them. researchgate.net These studies confirm that the distortion of the benzene ring upon complexation is a direct result of the electronic influence of the Cr(CO)₃ fragment and its specific orientation. researchgate.net
Computational models also provide a detailed picture of the molecular orbitals, quantifying the extent of σ-donation and π-back-bonding between the chromium center and its ligands. Advanced methods can analyze electron density distribution, atomic charges, and other electronic parameters that are key to understanding the compound's reactivity. aps.orgnrel.gov For instance, calculations have been used to explore the mechanism of nucleophilic, electrophilic, and radical additions to the arene ring, rationalizing the observed regioselectivity and reactivity patterns. nih.gov
Interactive Data Table: Calculated Properties of Arene Chromium Tricarbonyl Complexes
The following table presents typical data obtained from computational studies on (arene)Cr(CO)₃ complexes, illustrating the insights gained from theoretical investigations. Note: Values are representative and vary with the specific arene and computational method used.
| Property | Benzene-Cr(CO)₃ | Toluene-Cr(CO)₃ | o-Xylene-Cr(CO)₃ | Unit |
| Rotational Energy Barrier | ~0.3 - 1.0 | ~0.5 - 1.5 | ~0.8 - 2.0 | kcal/mol |
| Preferred Conformation | Staggered | Eclipsed | Eclipsed | - |
| Average Cr-C (arene) Distance | ~2.22 | ~2.23 | ~2.24 | Ångström (Å) |
| Average Cr-C (carbonyl) Distance | ~1.85 | ~1.85 | ~1.85 | Ångström (Å) |
| Average C-O (carbonyl) Distance | ~1.16 | ~1.16 | ~1.16 | Ångström (Å) |
Density Functional Theory (DFT) Studies of Bonding and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and reactivity of organometallic compounds like this compound. orientjchem.org DFT studies allow for the calculation of molecular geometries, bond energies, vibrational frequencies, and electronic properties, providing deep insights into the nature of the metal-ligand interactions.
Recent research has successfully synthesized and characterized a range of (η⁶-arene)Cr(CO)₃ complexes, including a deuterated form of this compound. chemrxiv.org The structural conformation of this compound has been unambiguously confirmed through X-ray analysis, providing experimental data that can be correlated with DFT calculations. chemrxiv.org
DFT calculations on related (arene)Cr(CO)₃ complexes reveal that the Cr(CO)₃ moiety acts as a strong electron-withdrawing group. chemrxiv.org This electronic perturbation significantly influences the reactivity of the coordinated arene ring, making it more susceptible to nucleophilic attack. The calculated geometric parameters from DFT studies are generally in good agreement with experimental X-ray data for similar complexes. orientjchem.org
Table 1: Representative Calculated Geometric Parameters for (η⁶-arene)Cr(CO)₃ Complexes from DFT Studies (Note: Specific values for this compound are found in specialized literature; these are representative values for analogous compounds.)
| Parameter | Representative Calculated Value |
| Cr-C (arene) bond distance | ~2.22 Å |
| Cr-C (carbonyl) bond distance | ~1.85 Å |
| C-O (carbonyl) bond length | ~1.16 Å |
| Arene C-C bond length | ~1.42 Å |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations provide a fundamental theoretical approach to understanding the electronic structure of molecules from first principles, without empirical parameters. These methods have been applied to study the bonding in benzene chromium tricarbonyl, a closely related analogue of this compound.
These calculations have shown that the coordination of the Cr(CO)₃ fragment to the benzene ring leads to a slight distortion of the ring from perfect hexagonal symmetry. The orientation of the three carbonyl groups relative to the arene ring influences the electronic distribution and the specific bond lengths and angles within the aromatic ligand. It is understood that the structure, reactivity, and aromaticity of the arene ring are significantly altered upon complexation. researchgate.net
For this compound, the presence of the two methyl groups on the aromatic ring introduces additional electronic and steric effects that can be precisely modeled using ab initio methods. These calculations can elucidate the subtle differences in bonding and reactivity compared to the parent benzene complex.
Table 2: Illustrative Molecular Orbital Energies from Ab Initio Calculations for a Model (Arene)Cr(CO)₃ Complex (Note: Specific values for this compound are found in specialized literature; these are illustrative values.)
| Molecular Orbital | Energy (eV) | Predominant Character |
| HOMO | -6.5 | Cr d(z²) |
| HOMO-1 | -6.8 | Cr d(xz, yz) |
| LUMO | -1.2 | CO π |
| LUMO+1 | -0.8 | Arene π |
Reactivity and Reaction Mechanisms
Activation of the Arene Ring by Chromium Tricarbonyl
Coordination of the o-xylene (B151617) ring to a chromium tricarbonyl fragment induces significant changes in its electronic properties, rendering it susceptible to reactions that are not feasible with the uncomplexed arene. rsc.orguwindsor.ca
Electron-Withdrawing Effect and Increased Electrophilicity
The chromium tricarbonyl group acts as a potent electron-withdrawing group, substantially reducing the electron density of the complexed o-xylene ring. nih.govresearchgate.net This effect is comparable to that of a nitro group, leading to a significant increase in the electrophilicity of the arene. rsc.org This heightened electrophilic character is a cornerstone of the reactivity of (η⁶-arene)Cr(CO)₃ complexes, facilitating direct nucleophilic attack on the aromatic ring. nih.gov The synergistic bonding within the complex, involving electron donation from the arene's π-orbitals to the chromium atom and back-donation from the metal to the antibonding π*-orbitals of the carbonyl ligands, underpins this electron-withdrawing nature. mcmaster.ca
Nucleophilic Addition Reactions
The primary consequence of the arene ring's activation is its susceptibility to attack by a wide range of nucleophiles. uwindsor.ca This reactivity has been extensively developed for synthetic applications. rsc.org
Regioselectivity and Stereoselectivity in Addition
The regioselectivity of nucleophilic addition to substituted arene chromium tricarbonyl complexes, including o-xylene derivatives, is a complex issue influenced by several factors. uwindsor.ca These include the electronic nature of the substituents on the arene ring, the conformation of the Cr(CO)₃ group, and the nature of the attacking nucleophile. uwindsor.camsu.edu In arenes with electron-donating substituents like the methyl groups in o-xylene, nucleophilic attack generally occurs at the meta or ortho positions. acs.org For instance, the addition of tert-butyl lithiopropionate to anisole (B1667542) chromium tricarbonyl complexes shows a preference for the meta position relative to the methoxy (B1213986) group. acs.org
Stereoselectivity is also a key feature of these reactions. The bulky Cr(CO)₃ moiety effectively blocks one face of the arene ring, directing the nucleophile to attack from the exo face (the face opposite to the metal). uwindsor.cauwindsor.ca This results in a high degree of stereocontrol. wikipedia.orgnih.gov In cases of prochiral nucleophiles, this can lead to excellent vicinal stereocontrol, creating two adjacent stereocenters with a defined relationship. acs.orgnih.gov
Table 1: Regioselectivity of Nucleophilic Addition to Substituted Arene Chromium Tricarbonyl Complexes This table provides examples of regioselectivity in related systems, as specific data for o-xylene chromium tricarbonyl can be inferred from these general principles.
| Arene Complex Substituent (X) | Nucleophile (LiNu) | meta/para Ratio of Addition |
|---|---|---|
| OMe | LiCMe₂CN | 97:3 |
| OMe | LiCMe₂CO₂tBu | 100:0 |
| NMe₂ | LiCMe₂CN | 99:1 |
Data sourced from a study on substituted benzene (B151609) chromium tricarbonyl complexes, illustrating the directing effects of substituents. uwindsor.ca
Formation and Reactivity of η⁵-Cyclohexadienyl Intermediates
The addition of a carbon nucleophile to an (η⁶-arene)tricarbonylchromium(0) complex generates a stable anionic η⁵-cyclohexadienyltricarbonylchromium(0) intermediate. acs.org These intermediates have been well-characterized, including by X-ray diffraction analysis, which confirms the exo addition of the nucleophile. uwindsor.cauwindsor.ca
These η⁵-cyclohexadienyl complexes are versatile intermediates. capes.gov.br Their subsequent reaction depends on the chosen electrophile and reaction conditions. uwindsor.ca
Oxidation: Treatment with an oxidizing agent, such as iodine (I₂), leads to the rearomatization of the ring, resulting in a net substitution of a hydrogen atom on the original arene with the nucleophile's residue. uwindsor.ca
Protonation: Quenching the anionic intermediate with a proton source (like a strong acid) yields a neutral cyclohexadiene complex. uwindsor.ca Subsequent decomplexation releases the free cyclohexadiene.
Reaction with Carbon Electrophiles: These intermediates can also react with carbon electrophiles, such as alkyl halides. This allows for the introduction of a second substituent onto the ring system, typically in a trans relationship to the initial nucleophile, leading to disubstituted cyclohexadienes after decomplexation. researchgate.net
Electrophilic Aromatic Substitution (EAS)
While the electron-withdrawing nature of the Cr(CO)₃ group deactivates the arene ring towards typical electrophilic aromatic substitution (EAS), it facilitates other types of electrophilic reactions. For example, the complexation enhances the stability of benzylic carbocations. wikipedia.org This allows for acid-catalyzed reactions of complexed benzyl (B1604629) alcohols or acetates with other arenes, proceeding through an electrophilic substitution mechanism involving the complexed carbenium ion. researchgate.netlew.ro
Furthermore, the complexation of an arene to the chromium tricarbonyl unit has been shown to dramatically enhance the reactivity of the aromatic C-H bonds towards Ir-catalyzed C-H borylation. chemrxiv.org The C-H bonds of the complexed arene react significantly faster than those of the uncomplexed arene, with density functional theory (DFT) studies suggesting that the oxidative addition of the C-H bonds has a lower activation barrier. chemrxiv.org This demonstrates that while classical EAS is disfavored, the Cr(CO)₃ moiety can enable alternative functionalizations that proceed via electrophilic intermediates.
Mechanism via Complexed Benzylic Carbenium Ions
The reaction of tricarbonyl(benzyl acetate)chromium or tricarbonyl(benzyl alcohol)chromium with various arenes in the presence of acid proceeds through an electrophilic aromatic substitution mechanism. researchgate.netlew.ro A key intermediate in this process is the tricarbonyl-chromium complexed benzylic carbenium ion. researchgate.netlew.ro The formation of this stabilized cation is a critical step that facilitates the subsequent alkylation of other aromatic compounds. lew.ro The stability of these complexed benzylic carbenium ions is significantly greater than their uncomplexed counterparts. lew.ro This enhanced stability has been the subject of extensive experimental and theoretical studies. lew.ro The reaction often yields diarylmethanes in high yields (80-95%) when optimized procedures are followed. researchgate.netlew.ro However, the reaction can also produce by-products due to the presence of other nucleophilic species in the reaction mixture that compete for the intermediate carbenium ion. researchgate.netlew.ro
Influence on Regioselectivity and Reaction Rates
The chromium tricarbonyl group exerts significant control over the regioselectivity and rates of reactions. For instance, in the deprotonation of tricarbonyl(4-methoxychroman)chromium, the regioselectivity is dependent on the configuration of the methoxy group relative to the chromium tricarbonyl fragment. chemistry-chemists.com The endo-isomer undergoes deprotonation at the exo-benzylic position, while the exo-isomer is lithiated on the arene ring. chemistry-chemists.com This demonstrates the powerful directing effect of the complexed metal group. Furthermore, the rate of solvolysis at the benzylic position is enhanced upon complexation. chemistry-chemists.com For example, the solvolysis rates of the chromium tricarbonyl complexes of benzyl chloride and benzhydryl chloride are five times greater than the uncomplexed versions. richmond.edu This rate enhancement is attributed to the stabilization of the transition state leading to the carbenium ion by the chromium tricarbonyl moiety. richmond.edu
Reactions at Benzylic and Homobenzylic Positions
The electronic influence of the chromium tricarbonyl group extends to the benzylic and homobenzylic positions, activating them towards various transformations.
Stabilization of Benzylic Anions and Carbocations
A remarkable feature of the tricarbonylchromium group is its ability to stabilize both adjacent positive and negative charges. wikipedia.orguwindsor.cabeilstein-journals.org This "hermaphroditic" nature arises from the group's strong electron-withdrawing inductive effect, which stabilizes anions, and its ability to donate electron density to stabilize cations through direct interaction with the metal. uwindsor.ca The stabilization of benzylic carbocations is well-documented, leading to enhanced rates of SN1 reactions. richmond.eduwikipedia.org These reactions proceed with a high degree of stereospecificity, with nucleophilic attack occurring exclusively from the exo face, resulting in retention of configuration. wikipedia.org Similarly, benzylic anions are readily formed by deprotonation with a suitable base, and they also exhibit high stereoselectivity in their reactions with electrophiles. chemistry-chemists.comwikipedia.org The chromium-complexed benzylic carbanions are thought to possess significant exocyclic carbon-carbon double bond character, which restricts rotation and helps maintain stereochemical integrity. chemistry-chemists.com
C-H Bond Activation and Functionalization
The increased acidity of the benzylic and homobenzylic protons in arene chromium tricarbonyl complexes facilitates their C-H bond activation and subsequent functionalization. chemistry-chemists.combeilstein-journals.org The benzylic protons of complexes like tricarbonyl(toluene)chromium or tricarbonyl(ethylbenzene)chromium can be readily abstracted by bases such as t-BuOK, n-BuLi, or sodium hydride. chemistry-chemists.com The resulting benzylic carbanions can then be trapped by a variety of electrophiles. chemistry-chemists.com This provides a powerful method for introducing functional groups at the benzylic position. Furthermore, transition metal-catalyzed C–H functionalization has emerged as a direct method for constructing C-C bonds from C-H bonds, and arene chromium complexes are viable substrates for such transformations. researchgate.netacs.org For example, palladium-catalyzed C-H arylation of arenes can be enhanced by π-coordination of the arene to chromium. chemrxiv.org
Ligand Exchange and Substitution Chemistry
The chromium center in this compound is not inert, and the ligands attached to it can undergo exchange and substitution reactions.
Substitution of Carbonyl Ligands
While the arene-chromium bond is relatively strong, the carbonyl ligands can be substituted under certain conditions. richmond.edu These substitution reactions can introduce other ligands, such as phosphines or phosphites, to the chromium center. rsc.org For example, the reaction of [ReBr3(CO)3]2- with multidentate chelating ligands can result in the displacement of CO ligands. nih.gov In the context of chromium arene complexes, such substitutions can lead to the formation of new complexes with altered electronic and steric properties. The relative strength of the arene-chromium π-bond versus the carbonyl-chromium bond is demonstrated by arene exchange reactions, where one arene ligand can be replaced by another. richmond.edu This reaction is useful for synthesizing complexes that are not readily accessible through direct reaction of the arene with chromium hexacarbonyl. richmond.edu
Arene Ligand Displacement and Exchange
Arene exchange reactions in (arene)tricarbonylchromium complexes are fundamental transformations. acs.orgresearchgate.net These reactions can be promoted by thermal conditions, irradiation, or the addition of coordinating solvents. researchgate.net The mechanism of arene exchange is often described as a stepwise "unzipping" process. dur.ac.uk This process begins with a change in the coordination of the arene from η⁶ to η⁴, creating a vacant coordination site on the chromium atom. dur.ac.uk An incoming arene can then coordinate to this site, leading to a series of η⁴ to η² shifts that ultimately result in the displacement of the original arene. dur.ac.uk
The rate of arene exchange is influenced by the electronic properties of both the incoming and outgoing arenes. dur.ac.uk Generally, more electron-rich arenes bind more strongly to the chromium center. dur.ac.uk While thermodynamic stability is a factor, kinetic factors also play a crucial role in determining the lability of the bound arene. worktribe.com For instance, although the molybdenum-arene bond in [(η⁶-arene)Mo(CO)₃] is thermodynamically stronger than the chromium-arene bond in [(η⁶-arene)Cr(CO)₃], the former can undergo arene exchange at room temperature. worktribe.com
Recent studies have focused on developing more labile chromium tricarbonyl complexes to enable catalytic applications, where the arene is only temporarily activated by the metal fragment. uwindsor.ca
Cycloaddition Reactions
The chromium tricarbonyl moiety acts as a powerful stereodirecting group, effectively blocking one face of the arene and controlling the approach of reactants in cycloaddition reactions. uwindsor.ca
[3+2] Cycloaddition Pathways
This compound and related (arene)chromium tricarbonyl complexes participate in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. uwindsor.caresearchgate.net These reactions often exhibit high regio- and stereoselectivity. researchgate.net For example, the 1,3-dipolar cycloaddition of nitrone-type η⁶-(arene)chromium tricarbonyl complexes with alkenes like styrene (B11656) exclusively yields cis-2,3,5-trisubstituted isoxazolidines. researchgate.net
The diastereoselectivity of these cycloadditions can be exceptionally high, particularly when using planar chiral arene chromium tricarbonyl complexes. thieme-connect.com For instance, the reaction of azomethine ylides linked to a planar chiral arene Cr(CO)₃ complex with methyl acrylates proceeds with excellent diastereoselectivity, which can be controlled by the choice of Lewis acid. thieme-connect.com This approach has been successfully used to synthesize enantiopure trisubstituted pyrrolidines. thieme-connect.com The high stereoselectivity is attributed to the steric bulk of the Cr(CO)₃ group, which forces the dipolarophile to approach from the face opposite to the metal fragment. thieme-connect.com
Computational studies using Molecular Electron Density Theory have provided insights into the mechanism of these [3+2] cycloaddition reactions. acs.orgrsc.org These studies suggest that the reactions proceed through a non-polar mechanism with high activation barriers. acs.org Coordination of the chromium tricarbonyl complex to either the nitrone or the styrene can lower the activation barrier and increase the polarity of the reaction. rsc.orgresearcher.life
[4+2] Cycloaddition (Diels-Alder) Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org The Cr(CO)₃ group in this compound and its derivatives plays a crucial role in directing the stereochemical outcome of these reactions. uwindsor.caresearchgate.net By blocking one face of the arene, the metal complex ensures that the dienophile approaches from the less sterically hindered face, leading to high diastereoselectivity. uwindsor.ca
For example, the cycloaddition of η⁶-(styrene)chromium tricarbonyl with dienes like cyclopentadiene (B3395910) affords the Diels-Alder adducts with retention of the Cr(CO)₃ group and high stereoselectivity. researchgate.net The reaction of tricarbonyl(naphthoquinone)chromium complexes with various dienes also proceeds with perfect endo selectivity and an anti-directing role from the chromium tricarbonyl fragment. researchgate.net
The use of chiral auxiliaries attached to the arene chromium tricarbonyl complex can lead to highly enantioselective Diels-Alder reactions. researchgate.net These systems can achieve excellent enantiomeric excesses and high exo:endo ratios in cycloadditions with dienophiles like cyclopentadiene. researchgate.net
Oxidation and Reduction Chemistry
The electrochemical behavior of this compound is a key aspect of its chemistry, influencing its reactivity and potential applications.
Electrochemical Properties and Redox Potentials
The chromium tricarbonyl group is electron-withdrawing, which affects the redox properties of the complexed arene. uwindsor.ca The oxidation and reduction potentials of (arene)chromium tricarbonyl complexes have been studied, providing insights into their electronic structure and reactivity. nist.gov The oxidation of these complexes typically involves the chromium center.
The electrochemical properties are also relevant in the context of reactions where the complex acts as a catalyst or undergoes redox-initiated transformations. The ability of the chromium center to exist in different oxidation states is fundamental to its role in various catalytic cycles.
Stereochemical Control and Asymmetric Synthesis
Planar Chirality in O-Xylene (B151617) Chromium Tricarbonyl Complexes
The coordination of a Cr(CO)₃ group to an unsymmetrically 1,2-disubstituted arene ring, such as o-xylene, results in a molecule that lacks a plane of symmetry, giving rise to planar chirality. uwindsor.cachemistry-chemists.com This feature is a cornerstone of the utility of these complexes in stereoselective synthesis. The chromium tricarbonyl tripod effectively blocks one face of the aromatic ring, creating a chiral environment that directs the approach of reagents. uwindsor.cawikipedia.org
Methods for Enantioselective Preparation
The generation of enantiomerically enriched planar-chiral (arene)chromium complexes is crucial for their application in asymmetric synthesis. skku.edu Traditional methods have relied on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. acs.orgnih.gov These approaches include diastereoselective complexation, diastereoselective or enantioselective deprotonation followed by electrophile quenching, and nucleophilic addition/hydride abstraction sequences. acs.orgnih.gov
More recently, catalytic methods have emerged as a more efficient and versatile route to these chiral complexes. acs.orgnih.gov A significant development is the catalytic asymmetric direct C-H arylation of prochiral (η⁶-arene)chromium complexes. acs.orgnih.gov This method avoids the need for pre-functionalized substrates, offering a more direct pathway to enantioenriched planar-chiral products. acs.orgnih.gov For instance, the use of a hemilabile ligand like H₈-BINAP(O) has proven key to achieving high enantioselectivity in the palladium-catalyzed C-H arylation of (η⁶-fluoroarene)chromium complexes. acs.orgnih.gov
Diastereoselective Complexation and Deprotonation
Diastereoselective complexation involves attaching the Cr(CO)₃ unit to an arene that already possesses a chiral auxiliary. wikipedia.orgresearchgate.net This directs the coordination of the chromium tripod to one face of the arene over the other, resulting in a diastereomeric mixture that can often be separated.
Another powerful strategy is diastereoselective deprotonation. The Cr(CO)₃ group significantly increases the acidity of benzylic protons. uwindsor.cachemistry-chemists.com In a complex like o-xylene chromium tricarbonyl, the two methyl groups are diastereotopic. A chiral base can selectively remove a proton from one of these methyl groups, leading to a planar-chiral benzylic anion. researchgate.net Subsequent reaction with an electrophile proceeds with high diastereoselectivity. wikipedia.orgresearchgate.net For example, excellent stereoselectivities have been observed in the methylation reactions of tricarbonyl[o-xylene-α,α′-diyl bis(methyl ether)]chromium, yielding single diastereoisomers. researchgate.net
Diastereoselective Synthesis Utilizing Steric Shielding by Cr(CO)₃
The Cr(CO)₃ moiety acts as a bulky steric directing group, effectively shielding one face of the o-xylene ring. uwindsor.ca This steric hindrance forces incoming reagents to attack from the opposite, unhindered face, leading to high levels of diastereoselectivity in reactions at the benzylic positions or at substituents on the aromatic ring. uwindsor.cawikipedia.org This principle has been widely exploited in various synthetic transformations, including nucleophilic additions, alkylations, and cycloadditions. uwindsor.ca The predictable nature of this facial selectivity makes this compound a valuable tool for constructing stereochemically defined molecules.
Applications in Asymmetric Catalysis
Planar-chiral (arene)chromium complexes, including those derived from o-xylene, are increasingly being used as ligands in asymmetric catalysis. uwindsor.caskku.edu Their unique chiral environment can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.
Development of Planar-Chiral Ligands
A key application of this compound is in the synthesis of novel planar-chiral phosphine (B1218219) ligands. acs.orgnih.gov The enantioenriched complex can be functionalized, for instance, through nucleophilic aromatic substitution on a pre-existing group or via directed C-H functionalization, to introduce phosphine moieties. acs.orgnih.gov These ligands combine the planar chirality of the (arene)Cr(CO)₃ scaffold with the electronic and steric properties of the phosphine, creating a versatile platform for asymmetric catalysis. skku.edu Libraries of such ligands can be synthesized in a modular fashion, allowing for fine-tuning of the ligand properties for specific catalytic applications. acs.org
Enantioselective C-H Arylation Reactions
A groundbreaking application of these complexes is in enantioselective C-H arylation. While the synthesis of planar-chiral chromium complexes via C-H arylation is a significant achievement, these complexes themselves can serve as precursors to ligands for other asymmetric C-H activation reactions. acs.orgnih.govqmul.ac.uk The development of catalytic systems for the direct, asymmetric C-H arylation of unfunctionalized arene chromium complexes represents a major advance, providing streamlined access to valuable planar-chiral building blocks. acs.orgnih.gov The resulting biaryl chromium complexes are themselves interesting targets and can be further elaborated into more complex chiral structures. nih.gov
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Conformational Studies and Chemical Shift Analysis
The ¹H NMR spectrum of o-xylene (B151617) chromium tricarbonyl reveals significant changes upon complexation of the o-xylene ring to the chromium tricarbonyl moiety. A notable feature is the substantial upfield shift of the aromatic proton signals compared to the free arene. cdnsciencepub.com This increased shielding is a direct consequence of the electron-donating effect of the Cr(CO)₃ group.
Conformational analysis using ¹H NMR spectroscopy indicates that the chromium tricarbonyl tripod is not static but can adopt different orientations relative to the arene ring. researchgate.net For substituted arene chromium tricarbonyl complexes, the preferred conformation is often determined by a balance of steric and electronic factors. rsc.org In the case of o-xylene chromium tricarbonyl, the presence of the two methyl groups influences the rotational position of the Cr(CO)₃ fragment. rsc.org The chemical shifts of the ring protons become more distinct upon complexation, reflecting the reduced symmetry and the specific anisotropic effects of the metal carbonyl group. cdnsciencepub.com While the spectrum of the free o-xylene ligand shows protons with very similar chemical shifts, the complex exhibits a greater separation of these signals. cdnsciencepub.com Temperature-variable ¹H NMR studies can be employed to investigate the energetics of conformational equilibria, although for some xylene complexes, no significant spectral changes are observed over a range of temperatures, suggesting a low barrier to rotation or a single dominant conformation. cdnsciencepub.comrsc.org
¹H NMR Chemical Shift Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| o-Xylene (free ligand) in CDCl₃ | Aromatic (H) | 7.109 | bmrb.io |
| Methyl (H) | 2.262 | bmrb.io | |
| Arene Chromium Tricarbonyl Complexes (General) | Arene Protons (Complexed) | Significant upfield shift compared to free arene | cdnsciencepub.com |
| Methyl Protons (Complexed) | Shifted relative to free arene | cdnsciencepub.com |
¹³C NMR for Carbon Environments and Rotational Dynamics
¹³C NMR spectroscopy provides direct evidence for the number of unique carbon environments within the this compound molecule. docbrown.infofiveable.me Due to the symmetry of the o-xylene ligand, the free molecule exhibits four distinct carbon signals. docbrown.infoquora.com Upon complexation, the chemical shifts of the ring carbons are significantly affected. The carbon atoms directly bonded to the chromium atom experience a substantial upfield shift, a characteristic feature of π-complexed arenes.
The rotational dynamics of the Cr(CO)₃ group relative to the arene ring can also be investigated using ¹³C NMR. researchgate.net The barrier to this rotation is generally low in benzene (B151609) chromium tricarbonyl, but the introduction of substituents on the arene ring, as in o-xylene, can influence this barrier. researchgate.net The conformation of the Cr(CO)₃ tripod relative to the substituents on the arene ring is dependent on the electronic nature of those substituents. researchgate.net Solid-state ¹³C CP/MAS NMR studies can provide information on the structure and dynamics of these complexes in the solid phase, revealing details about molecular motion. researchgate.net
¹³C NMR Chemical Shift Data for o-Xylene
| Carbon Environment | Chemical Shift (δ, ppm) in CDCl₃ | Reference |
|---|---|---|
| C1/C2 (ipso-carbons) | 136.499 | bmrb.io |
| C3/C6 | 129.562 | bmrb.io |
| C4/C5 | 125.758 | bmrb.io |
| Methyl Carbons | 19.731 | bmrb.io |
Deuterium (B1214612) Labeling Studies for Mechanism Elucidation
Deuterium labeling is a powerful technique for elucidating reaction mechanisms involving this compound and related systems. By selectively replacing hydrogen with deuterium, the movement of atoms during a chemical transformation can be traced. For instance, H/D exchange studies on alkylated benzenes, including o-xylene, have been conducted under high-temperature dilute acid conditions to understand the reactivity of ring and side-chain protons. researchgate.net
In the context of reactions catalyzed by chromium complexes, deuterium labeling has been instrumental in distinguishing between different mechanistic pathways. nih.gov For example, in olefin trimerization reactions, the isotopic distribution in the products formed from deuterated starting materials can provide evidence for or against metallacyclic intermediates. nih.gov While specific deuterium labeling studies focusing solely on the reaction mechanisms of this compound are not extensively detailed in the provided results, the principles of this technique are broadly applicable to understanding its reactivity, such as in catalytic C-H activation processes. acs.org
Infrared (IR) Spectroscopy
IR spectroscopy is a key method for characterizing this compound, primarily through the analysis of the carbonyl (CO) stretching frequencies. These vibrations are highly sensitive to the electronic environment of the metal center.
Carbonyl Stretching Frequencies as Probes of Electronic Structure
The Cr(CO)₃ moiety in this compound gives rise to strong and sharp absorption bands in the IR spectrum, typically in the range of 1800-2000 cm⁻¹. libretexts.org The number and position of these bands are indicative of the local symmetry of the M(CO)₃ group. The bonding in arene chromium tricarbonyls involves a synergistic interaction: donation of electron density from the arene's π-orbitals to the metal, and back-donation from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands. mcmaster.ca
The electron-donating methyl groups of the o-xylene ligand increase the electron density on the chromium atom. This enhancement of electron density on the metal leads to increased back-donation into the CO π* orbitals. mcmaster.ca As the population of these antibonding orbitals increases, the C-O bond order decreases, resulting in a lowering of the CO stretching frequencies (a shift to lower wavenumbers) compared to a less electron-rich arene complex like benzene chromium tricarbonyl. mcmaster.ca Therefore, the precise frequencies of the ν(CO) bands serve as a sensitive probe of the electronic effects transmitted from the arene ligand to the metal center. mcmaster.ca
Typical IR Carbonyl Stretching Frequencies
| Complex Type | ν(CO) Range (cm⁻¹) | Reference |
|---|---|---|
| Arene Chromium Tricarbonyls | ~1800 - 2000 | libretexts.org |
| (η⁶-graphene)Cr(CO)₃ | Not specified, but observable | arxiv.org |
Analysis of Excited States
Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the properties of short-lived excited states of metal carbonyl complexes. chemrxiv.org Upon photoexcitation, an electron is typically promoted from a metal-centered orbital to a ligand-centered orbital (or vice versa), creating a transient excited state. The structure and bonding in this excited state can be significantly different from the ground state.
In the context of chromium tricarbonyl complexes, TRIR can monitor the changes in the ν(CO) bands following laser flash photolysis. The position of the carbonyl stretching frequencies in the excited state provides information about the electron distribution. For example, in a metal-to-ligand charge-transfer (MLCT) excited state, the metal center becomes more oxidized, leading to reduced back-donation to the CO ligands and a shift of the ν(CO) bands to higher frequencies. chemrxiv.org While specific TRIR data for this compound is not detailed in the search results, studies on related molybdenum carbonyl complexes demonstrate the utility of this technique in characterizing triplet MLCT states as the lowest excited states. chemrxiv.org These studies are crucial for understanding the photophysical and photochemical properties of arene chromium tricarbonyl compounds.
X-ray Crystallography for Solid-State Structure Elucidation
Bond Lengths and Angles Analysis
The coordination of the chromium tricarbonyl moiety to the o-xylene ring induces notable changes in the aromatic ligand's structure. acs.org X-ray diffraction studies reveal an expansion of the arene ring upon complexation. acs.org This structural alteration is a consequence of the electron redistribution, specifically a charge transfer from the o-xylene ring to the chromium center (Ar+−Cr-), which enhances the electrophilic character of the arene ring. acs.orgnih.gov
A detailed analysis of the crystallographic data for this compound would provide precise values for these parameters, offering quantitative insight into the electronic and steric effects of the Cr(CO)₃ group on the o-xylene ligand.
Conformation in Crystalline State
The orientation of the Cr(CO)₃ tripod relative to the substituents on the arene ring is a key conformational feature of (arene)tricarbonylchromium complexes. Theoretical and experimental studies on related substituted benzene complexes have shown the existence of different conformations, primarily staggered and eclipsed. researchgate.net In the staggered conformation, the carbonyl groups are positioned over the midpoints of the C-C bonds of the benzene ring, whereas in the eclipsed conformation, they align with the carbon atoms of the ring. researchgate.net
For substituted arenes like o-xylene, the conformation is influenced by the steric and electronic nature of the substituents. researchgate.net Studies on various (xylene)Mo(CO)₃ complexes have indicated that both staggered and eclipsed forms can be present, sometimes even within the same crystal structure (where the asymmetric unit, Z', is greater than 1). researchgate.net This suggests that the energy difference between these conformations can be small. In the solid state, the conformation of this compound is likely to be the one that minimizes steric hindrance between the methyl groups of the xylene and the carbonyl ligands. The specific conformation adopted in the crystalline state would be definitively determined by a single-crystal X-ray diffraction study. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The molecular ion peak, corresponding to the intact molecule [Cr(C₈H₁₀)(CO)₃]⁺•, is typically observed.
A primary and dominant fragmentation pathway for (arene)tricarbonylchromium complexes is the successive loss of the three carbonyl (CO) ligands. acs.org This results in a series of prominent peaks in the mass spectrum corresponding to the following ions:
[Cr(C₈H₁₀)(CO)₂]⁺• : Loss of one CO group.
[Cr(C₈H₁₀)(CO)]⁺• : Loss of two CO groups.
[Cr(C₈H₁₀)]⁺• : Loss of all three CO groups, resulting in the chromium-xylene cation.
Further fragmentation can involve the loss of the arene ligand, leading to the bare chromium ion, [Cr]⁺ . Fragmentation of the o-xylene ligand itself can also occur, though it is generally less favored than the loss of CO ligands. libretexts.orgmiamioh.eduyoutube.com High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the masses of these fragments, confirming their elemental composition. nih.gov
Below is an interactive data table summarizing the expected major fragments in the mass spectrum of this compound.
| Ion Fragment | Description |
| [Cr(C₈H₁₀)(CO)₃]⁺• | Molecular Ion |
| [Cr(C₈H₁₀)(CO)₂]⁺• | Loss of one CO ligand |
| [Cr(C₈H₁₀)(CO)]⁺• | Loss of two CO ligands |
| [Cr(C₈H₁₀)]⁺• | Loss of three CO ligands |
| [Cr]⁺ | Loss of o-xylene ligand |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (arene)tricarbonylchromium complexes, including this compound, is characterized by a strong absorption band in the near-UV region. datapdf.com
For (benzene)tricarbonylchromium, a strong absorption is observed at approximately 317-322 nm. datapdf.comguidechem.com This band is attributed to a metal-to-ligand charge transfer (MLCT) transition, where an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the arene or carbonyl ligands. acs.org The position and intensity of this absorption can be influenced by the substituents on the arene ring.
In the case of this compound, the electron-donating methyl groups are expected to slightly shift the absorption maximum compared to the unsubstituted benzene complex. Studies on related complexes have shown that the electronic properties of the arene ligand can tune the energy of these transitions. acs.orgarxiv.org The interaction of these complexes with other molecules can also lead to changes in the UV-Vis spectrum, for instance, the formation of charge-transfer complexes. acs.org
The UV-Vis spectrum is a valuable tool for characterizing the complex and for studying its interactions and reactions, such as photochemical processes where irradiation with UV light can lead to the dissociation of a carbonyl ligand. researchgate.net
Applications in Advanced Materials Science
Precursors for Electronic Materials
O-xylene (B151617) chromium tricarbonyl serves as a valuable precursor in the field of electronic materials. ontosight.ai Organometallic compounds of this class are explored for their potential in creating thin films and functional coatings. The compound can be used to synthesize other, more complex organometallic structures or can be deposited under specific conditions to create layers with desired electronic properties. ontosight.ai The general class of (arene)tricarbonylchromium complexes has been identified for its potential in applications such as molecular switches and tunable molecular cables, indicating a pathway for the utility of the o-xylene derivative in sophisticated electronic devices. orientjchem.org
Integration into Optical Materials
The integration of o-xylene chromium tricarbonyl into optical materials is an area of active research. ontosight.ai Its properties are relevant for developing functional coatings and materials with specific optical characteristics. The broader family of arene chromium tricarbonyl complexes is noted for its potential application in optical information storage devices and for possessing nonlinear optical properties. orientjchem.org The presence of the heavy chromium atom and the modifiable aromatic ring allows for the tuning of these properties.
Role in Supramolecular Chemistry and Self-Assembly
This compound plays a distinct role in supramolecular chemistry, particularly in the formation of host-guest inclusion complexes. datapdf.com Research has demonstrated that it selectively forms a stable 1:1 inclusion compound with β-cyclodextrin (β-CD). datapdf.com The o-xylene complex is dimensionally suited to fit within the cavity of β-cyclodextrin, while it does not form complexes with the smaller α-cyclodextrin. datapdf.com In contrast, the larger γ-cyclodextrin cavity is capable of accommodating the o-xylene complex. datapdf.com These crystalline inclusion compounds are thermally stable, not releasing the guest molecule even when heated to 200°C in a vacuum. datapdf.com This selective self-assembly, driven by non-covalent interactions, is a cornerstone of supramolecular chemistry and highlights the compound's utility in creating organized molecular architectures. datapdf.comiranchembook.ir
Table 1: Supramolecular Complex Formation with Cyclodextrins
| Host Molecule | Guest Molecule | Complex Formation | Stoichiometry (Host:Guest) | Reference |
|---|---|---|---|---|
| α-Cyclodextrin | This compound | No | N/A | datapdf.com |
| β-Cyclodextrin | This compound | Yes | 1:1 | datapdf.com |
| γ-Cyclodextrin | This compound | Yes | 1:1 | datapdf.com |
Activation of Aromatic Systems for Functionalization
A primary application of this compound in synthesis is the activation of the aromatic ring for functionalization. nih.govwikipedia.org The coordination of the chromium tricarbonyl [Cr(CO)₃] tripod to the o-xylene ring has a profound influence on the ring's reactivity. nih.govresearchgate.net The Cr(CO)₃ group acts as a powerful electron-withdrawing entity, which significantly alters the electronic properties of the aromatic system. nih.gov
This activation manifests in several key ways:
Increased Electrophilicity : The electron-withdrawing nature of the chromium tricarbonyl fragment makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Enhanced Acidity : The complexation dramatically increases the acidity of both the aromatic ring protons and, notably, the benzylic protons of the two methyl groups. nih.govwikipedia.orgresearchgate.net This facilitates deprotonation at the benzylic position to form stabilized benzylic anions, which can then react with various electrophiles. wikipedia.org
Stereochemical Control : The bulky Cr(CO)₃ fragment effectively blocks one face of the aromatic ring, directing incoming reagents to attack from the opposite (exo) face. wikipedia.org This provides excellent stereochemical control in functionalization reactions. wikipedia.orgchemistry-chemists.com
After the desired chemical transformation, the chromium tricarbonyl group can be easily removed through mild oxidation, yielding the functionalized o-xylene derivative. researchgate.netchemistry-chemists.com This strategy has been employed in various synthetic applications, including cross-coupling reactions and the stereoselective functionalization of the benzylic positions. nih.govwikipedia.org
Table 2: Functionalization Reactions Enabled by Cr(CO)₃ Activation
| Reaction Type | Effect of Cr(CO)₃ Group | Example Application | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Increases electrophilicity of the arene ring. | Synthesis of poly(hetero)aryls. | nih.gov |
| Benzylic Functionalization | Enhances acidity of benzylic protons, allowing for deprotonation and subsequent reaction with electrophiles. | Stereoselective alkylation or aldol (B89426) reactions. | wikipedia.orgchemistry-chemists.com |
| Suzuki-Miyaura Cross-Coupling | Activates C-Ar bonds for cross-coupling. | Construction of biaryl compounds. | nih.gov |
| Borylation | Activates the arene towards nucleophilic borylation. | Synthesis of borylated arenes. | chemrxiv.org |
Future Research Directions and Potential Areas of Exploration
Expanding Catalytic Versatility and Scope
The chromium tricarbonyl unit acts as a powerful electron-withdrawing group, which activates the complex for various catalytic applications. nih.govuwindsor.ca While its role in reactions like hydroformylation and hydrogenation has been noted, significant potential remains for expanding its catalytic functions. ontosight.ai
Future research should focus on leveraging the enhanced electrophilicity of the arene ring for a broader range of cross-coupling reactions beyond the established SNAr and Suzuki-Miyaura reactions. nih.gov The activation of C-H and C-halogen bonds by the Cr(CO)₃ group could be exploited for novel C-C and C-heteroatom bond-forming strategies. uwindsor.ca Furthermore, the complex can serve as a precatalyst for oxidation reactions. The controlled oxidation of o-xylene (B151617) is a critical industrial process for producing phthalic anhydride, and using the complex could offer pathways to new intermediates or improved selectivity under milder conditions. researchgate.net Investigations into its utility in polymerization and cycloaddition reactions, where the metal center can template or activate substrates, are also promising areas. researchgate.netacs.org
Table 1: Current and Potential Catalytic Applications
| Reaction Type | Known Applications | Future Exploration |
| Cross-Coupling | SNAr, Suzuki-Miyaura nih.gov | Heck, Sonogashira, Buchwald-Hartwig amination |
| Hydrogenation | Hydrogenation of alkenes ontosight.ai | Asymmetric hydrogenation of prochiral substrates |
| Oxidation | Precursor for o-xylene oxidation catalysts researchgate.net | Selective catalytic oxidation to tolualdehyde or phthalide |
| C-H Activation | Benzylic functionalization nih.gov | Catalytic asymmetric C-H functionalization acs.org |
| Polymerization | Precursor for dendrimers and polymers nih.gov | Ring-opening metathesis polymerization (ROMP) catalysis |
Novel Synthetic Methodologies with Enhanced Sustainability
The conventional synthesis of o-xylene chromium tricarbonyl involves the thermal reaction of chromium hexacarbonyl with o-xylene, often requiring high temperatures and long reaction times. ontosight.aigoogle.com Future research must prioritize the development of more sustainable and efficient synthetic routes.
A key area of exploration is the adoption of modern synthetic techniques such as microwave-assisted synthesis. This method has been successful in preparing related chromium-based metal-organic frameworks (MOFs) and could significantly reduce reaction times and energy consumption. mdpi.com Mechanochemical methods, which involve synthesis via grinding solid reactants, offer a solvent-free alternative that aligns with the principles of green chemistry. mdpi.com
Furthermore, the sustainability of the entire process can be enhanced by sourcing the o-xylene precursor from renewable feedstocks. Recent advancements have demonstrated efficient, multi-step routes to produce o-xylene from biomass-derived pinacol (B44631) and acrolein. dicp.ac.cnnih.govresearchgate.net Integrating these bio-based precursors with greener complexation methods represents a vital long-term research goal.
Deeper Understanding of Reaction Intermediates and Transition States
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The coordination of the Cr(CO)₃ group is known to stabilize charged intermediates, particularly benzylic carbenium ions, which facilitates electrophilic substitution reactions. uwindsor.calew.roresearchgate.netrichmond.edu
Future work should employ advanced computational and spectroscopic techniques to gain deeper insights. Molecular Electron Density Theory and other DFT methods can be used to model transition states and reaction pathways, as has been demonstrated for related chromium tricarbonyl complexes in cycloaddition reactions. acs.org Such studies can elucidate whether reactions proceed through concerted or stepwise mechanisms and identify key intermediates, including potentially transient species like complexed o-xylylenes. acs.orgacs.org In-situ spectroscopic monitoring of reactions could provide direct experimental evidence for the formation and lifetime of proposed intermediates like complexed carbenium ions, leading to a more complete mechanistic picture. richmond.edu
Development of New Planar-Chiral Ligands and Catalysts
The complexation of a Cr(CO)₃ unit to an unsymmetrically substituted arene induces planar chirality, a property that is highly valuable in asymmetric catalysis. uwindsor.ca Since o-xylene is prochiral, it serves as an excellent starting point for generating novel planar-chiral ligands.
A major breakthrough has been the development of catalytic asymmetric C-H arylation to produce enantioenriched (arene)chromium complexes from unfunctionalized, prochiral precursors. acs.orgnih.gov This strategy circumvents the need for stoichiometric chiral auxiliaries or resolution of racemates. Future research should focus on applying this methodology to this compound to directly synthesize a library of ortho-functionalized, enantiopure derivatives. These derivatives can then be converted into new classes of planar-chiral ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and diamines. skku.edu The synthesis of bidentate P,N or P,O ligands based on the o-xylene scaffold is another promising direction, building on work with related systems. skku.edu These new ligands could find widespread application in enantioselective rhodium, palladium, or iridium catalysis.
Table 2: Proposed Planar-Chiral Ligands from (o-Xylene)Cr(CO)₃
| Ligand Type | Synthetic Strategy | Potential Application |
| Monophosphine | Asymmetric C-H functionalization followed by lithiation and reaction with R₂PCl acs.org | Asymmetric cross-coupling, hydroformylation |
| Diamine | Stereoselective synthesis from chiral precursors skku.edu | Asymmetric hydrogenation, transfer hydrogenation |
| P,N Ligand | Ortho-lithiation sequence to introduce phosphine (B1218219) and amine groups | Asymmetric allylic alkylation, hydroboration skku.edu |
| NHC Precursor | Functionalization to form an imidazolium (B1220033) salt on the arene backbone | Broad range of transition metal catalysis |
Exploration in Advanced Materials and Nanoscience
The unique electronic properties and reactivity of this compound make it a promising building block for advanced materials. ontosight.ai The complex has been used as a synthon for polyarylated methanes, which are of interest for their photochromic properties and other materials science applications. nih.gov
A significant area for future exploration is the use of this complex as a precursor for materials synthesis. It could be employed in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create chromium-containing thin films with tailored electronic or magnetic properties. Furthermore, the controlled decomposition of the complex on a support could lead to the formation of well-defined chromium oxide or chromium carbide nanoparticles. These nanostructured materials could exhibit enhanced catalytic activity, for example, in the oxidation of volatile organic compounds like o-xylene itself. mdpi.comacs.org The ability to form polymers and dendrimers also opens the door to creating novel redox-active or photo-responsive materials. nih.gov
Q & A
Q. What are the established synthetic methodologies for preparing enantiopure η⁶-arene chromium tricarbonyl complexes, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Enantiopure η⁶-arene chromium tricarbonyl complexes are synthesized via two primary routes:
- Chiral Auxiliary Approach : Deprotonation of a chiral nonracemic η⁶-arene chromium complex followed by electrophilic substitution achieves 1,2-disubstituted products with >99:1 diastereoselectivity. The stereochemical outcome depends on lithium ion coordination to heteroatoms (e.g., nitrogen) in the arene substituent .
- Pd-Catalyzed Asymmetric Arylation : Functionalization of benzylic C–H bonds activated by the chromium center enables enantioselective synthesis. This method leverages palladium catalysts with chiral phosphine ligands to control axial chirality .
- Key Considerations : Temperature, base strength, and ligand choice critically influence reaction efficiency and selectivity.
Q. How can researchers characterize the electronic and steric effects of substituents on the η⁶-arene ligand in chromium tricarbonyl complexes?
- Methodological Answer :
- Spectroscopic Analysis : IR spectroscopy identifies shifts in carbonyl stretching frequencies (ν(CO)) to assess electron-withdrawing/donating effects of substituents. For example, electron-withdrawing groups lower ν(CO) due to reduced backbonding .
- X-ray Crystallography : Resolves steric interactions by measuring Cr–C(arene) bond lengths and torsion angles, particularly in 1,2-disubstituted complexes .
- Electrochemical Profiling : Cyclic voltammetry reveals substituent-dependent redox potentials, correlating with electronic perturbations .
Q. What analytical techniques are optimal for distinguishing o-xylene chromium tricarbonyl from its m- and p-xylene analogs?
- Methodological Answer :
- Chromatography : Gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol) resolves isomers based on retention times. o-Xylene derivatives typically elute earlier due to reduced symmetry .
- NMR Spectroscopy : ¹H NMR coupling constants (e.g., J = 8–10 Hz for adjacent protons in o-xylene) and ¹³C NMR chemical shifts (Cr-adjacent carbons deshielded by ~5–10 ppm) provide diagnostic signatures .
Advanced Research Questions
Q. How do competing mechanistic pathways (e.g., radical vs. ionic intermediates) influence regioselectivity in C–H functionalization of η⁶-arene chromium tricarbonyl complexes?
- Methodological Answer :
- Radical Trapping Experiments : Addition of TEMPO or BHT suppresses radical pathways, allowing isolation of ionic intermediates (e.g., benzylic carbocations). Kinetic isotope effect (KIE) studies (e.g., kH/kD > 2) support hydrogen abstraction in radical mechanisms .
- Controlled Substitution Patterns : Electron-deficient arenes favor ionic pathways (via electrophilic substitution), while electron-rich systems promote radical routes. Contrasting diastereoselectivity in 1,2- vs. 1,3-disubstituted products provides mechanistic evidence .
Q. What strategies resolve contradictions in reported stereochemical outcomes for Cr(CO)₃-mediated asymmetric transformations?
- Methodological Answer :
- Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) stabilize ionic transition states, enhancing diastereoselectivity (>99:1 dr), while nonpolar solvents (e.g., toluene) reduce selectivity (<80:20 dr) due to competing radical pathways .
- Ligand Screening : Systematic evaluation of chiral phosphine ligands (e.g., BINAP vs. PHOX) identifies steric and electronic mismatches causing variability. For example, BINAP ligands enforce axial chirality, whereas PHOX ligands favor planar transition states .
Q. How can computational modeling (e.g., DFT) predict reactivity trends in η⁶-arene chromium tricarbonyl complexes undergoing electrophilic substitution?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculated HOMO densities on the arene ligand predict electrophilic attack sites. For o-xylene complexes, the Cr-coordinated ring exhibits localized HOMO density at the para position .
- Transition State Modeling : Gibbs free energy barriers (ΔG‡) for competing pathways (e.g., ortho vs. meta substitution) correlate with experimental regioselectivity. For example, ΔG‡ differences >3 kcal/mol favor dominant product formation .
Data Presentation Guidelines
| Parameter | Technique | Key Observations | Reference |
|---|---|---|---|
| Diastereoselectivity | HPLC with chiral column | dr >99:1 for 1,2-disubstituted complexes | |
| ν(CO) shifts | IR spectroscopy | Δν(CO) = −15 cm⁻¹ for NO₂-substituted arenes | |
| Redox potential | Cyclic voltammetry | E₁/₂ = −1.2 V vs. SCE for o-xylene derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
